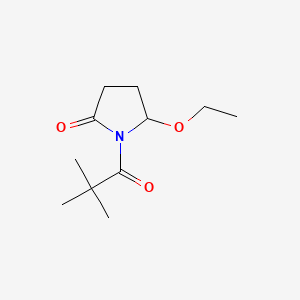
(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid” is a chemical compound with the CAS Number: 1351413-50-7 . It has a molecular weight of 152.95 and its IUPAC name is 1-methyl-2-oxo-1,2-dihydro-4-pyridinylboronic acid .
Synthesis Analysis
This compound is used as an intermediate in the preparation of thiazolopyridine ureas . These are antitubercular agents that act through the inhibition of DNA gyrase B .Molecular Structure Analysis
The molecular formula of this compound is C6H8BNO3 . The InChI Key is QIFVXSLMFCRLCB-UHFFFAOYSA-N .Chemical Reactions Analysis
As mentioned earlier, this compound is used as an intermediate in the synthesis of thiazolopyridine ureas . These are antitubercular agents that work by inhibiting DNA gyrase B .Physical And Chemical Properties Analysis
This compound is a solid . It should be stored in an inert atmosphere and in a freezer, under -20°C . .Scientific Research Applications
Catalytic Applications
Esterification Catalyst : Boronic acids, including (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid derivatives, have been shown to be effective catalysts in esterification reactions. They are particularly effective in reactions between alpha-hydroxycarboxylic acids and alcohols. For example, N-methyl-4-boronopyridinium iodide, a related compound, is a more effective catalyst than boric acid for similar esterification in excess alcohol (Maki, Ishihara, & Yamamoto, 2005).
Formation of Boron–Oxygen–Carbon Linkage : Computational studies have explored the reaction of monohydroxy borane with methanol, a process related to the functionalities of boronic acids like this compound. This research helps in understanding the formation of boron–oxygen–carbon linkages, crucial for many chemical syntheses (Bhat, Hayik, & Bock, 2003).
Sensing Applications
Fluorescent Chemosensors : Boronic acids are key in the development of fluorescent chemosensors for detecting biological substances, which is vital for disease diagnosis and prevention. Their interaction with cis-1,2- or 1,3-diol forms cyclic boronic esters, making them useful in probing carbohydrates and bioactive substances (Huang et al., 2012).
Electrochemical Sensing : Due to their ability to form cyclic complexes with diols, boronic acids are employed in electrochemical sensors for biological analyte detection. These sensors have applications in health diagnostics and biochemical research (Li, Zhu, Marken, & James, 2015).
Material Science and Chemistry
Responsive Polymeric Materials : Boronic acid-decorated polymers, including those derived from this compound, are explored for their responsiveness towards diols. This property has implications in self-regulated drug delivery systems and responsive membranes (Vancoillie & Hoogenboom, 2016).
Synthesis of Organic Compounds : The study of boronic acids has led to advancements in the synthesis of various organic compounds. For instance, the reaction of closo-decaborate anion with hydroxybenzoic acids, followed by hydrolysis, results in new boron-containing carboxylic acids, showcasing the versatility of boronic acid chemistry (Prikaznov et al., 2011).
Safety and Hazards
properties
IUPAC Name |
(1-methyl-2-oxopyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-8-3-2-5(7(10)11)4-6(8)9/h2-4,10-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFVXSLMFCRLCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=O)N(C=C1)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50737672 |
Source


|
| Record name | (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1351413-50-7 |
Source


|
| Record name | (1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B591395.png)


![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[(1R,2R,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-2,8-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B591401.png)







